molecular formula C5H8N2O2S B12816129 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B12816129
M. Wt: 160.20 g/mol
InChI Key: YBIFHFXSAAKVEJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that contains an imidazolidinone ring with a thioxo group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-mercaptoimidazolidin-4-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the hydroxyethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoimidazolidin-4-one: Lacks the hydroxyethyl substituent but shares the imidazolidinone core.

    3-(2-Hydroxyethyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.

    N-Methyl-2-thioxoimidazolidin-4-one: Substituted with a methyl group instead of a hydroxyethyl group.

Uniqueness

3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both the hydroxyethyl and thioxo groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C5H8N2O2S/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10)

InChI Key

YBIFHFXSAAKVEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)CCO

Origin of Product

United States

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